![molecular formula C14H15N3O2S B7530728 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea, also known as CTMU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolylurea derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.
作用機序
The exact mechanism of action of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has also been shown to activate AMPK, a key regulator of energy metabolism, and to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has been shown to have various biochemical and physiological effects, including the modulation of glucose metabolism, the inhibition of cell proliferation, and the reduction of inflammation. 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea in lab experiments is its high potency and specificity, which allows for precise and targeted modulation of signaling pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea. One area of interest is the development of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea's potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea and to identify potential biomarkers for its therapeutic efficacy.
合成法
The synthesis of 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea involves the reaction of 4-cyclopropyl-2-aminothiazole with 3-hydroxybenzaldehyde and urea in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In diabetes research, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has been shown to improve glucose metabolism and insulin sensitivity. In inflammation research, 1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-11-3-1-2-9(6-11)7-15-13(19)17-14-16-12(8-20-14)10-4-5-10/h1-3,6,8,10,18H,4-5,7H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMCCIYTBPXYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
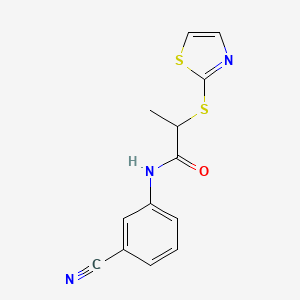

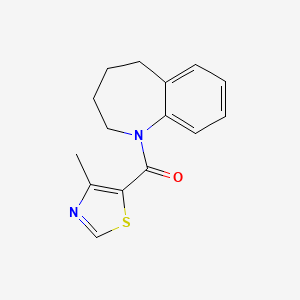
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]furan-3-carboxamide](/img/structure/B7530692.png)
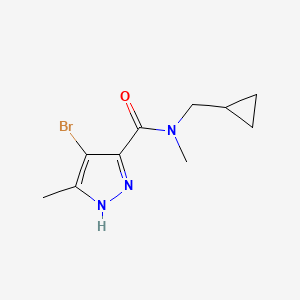

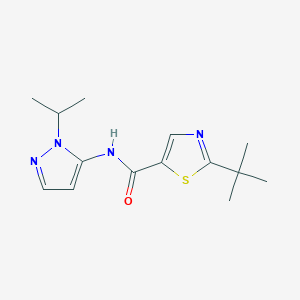
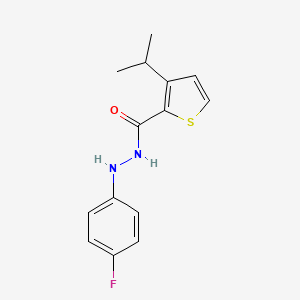
![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)